

Unveiling the Selectivity of (R)-Roscovitine: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	(R)-Roscovitine-d7	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of (R)-Roscovitine, a well-known cyclin-dependent kinase (CDK) inhibitor, with other kinases. The data and protocols presented here serve as a critical resource for interpreting experimental results and guiding future research in oncology, neurobiology, and beyond.

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent purine analog that functions as a competitive inhibitor at the ATP-binding site of several key kinases.[1] While renowned for its inhibitory action against CDKs, a comprehensive understanding of its kinase selectivity is paramount for accurate data interpretation and therapeutic development. This guide summarizes the quantitative data on its interaction with a panel of kinases, details a common experimental protocol for assessing such interactions, and provides visual workflows to clarify the underlying processes.

Note: The data presented here is for (R)-Roscovitine. It is anticipated that the deuterated form, (R)-Roscovitine-d7, used primarily as an internal standard in analytical chemistry, exhibits a nearly identical biological cross-reactivity profile.

Kinase Inhibition Profile of (R)-Roscovitine

(R)-Roscovitine demonstrates high selectivity for certain members of the cyclin-dependent kinase family, while exhibiting significantly lower potency against others and a range of different kinases.[2][3] The following table provides a summary of the half-maximal inhibitory



concentrations (IC50) of (R)-Roscovitine against various kinases, compiled from cell-free assays.

Kinase Target	IC50 (μM)	Kinase Family	Notes
Primary Targets			
CDK5/p35	0.16	CDK	High potency.[2]
CDK1/cyclin B	0.65	CDK	Potent inhibitor.[2]
CDK2/cyclin A	0.7	CDK	Potent inhibitor.[2]
CDK2/cyclin E	0.7	CDK	Potent inhibitor.[2]
CDK7	~0.7	CDK	Moderate to high potency.[3]
CDK9	~0.4	CDK	High potency.
Off-Targets & Weaker Interactions			
ERK1	>10	MAPK	Weak inhibition.[3]
ERK2	14	MAPK	Weak inhibition.[2]
CDK4	>100	CDK	Poor inhibitor.[1]
CDK6	>100	CDK	Poor inhibitor.[1]
DYRK1A	1-40	DYRK	Moderate inhibition.[4]
CK1 (Casein Kinase 1)	1-40	CK1	Moderate inhibition.[1]
Pyridoxal Kinase (PDXK)	N/A	Non-protein kinase	Binds to (R)- Roscovitine but not the (S) isomer; catalytic activity is minimally affected.[4]

Experimental Protocols



To determine the cross-reactivity and selectivity of a kinase inhibitor like (R)-Roscovitine, various experimental assays can be employed. A widely used method is the in vitro kinase binding assay, which measures the affinity of the compound for a panel of kinases.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound against a purified kinase.

Objective: To determine the IC50 value of **(R)-Roscovitine-d7** against a specific kinase.

Materials:

- Purified kinase of interest
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor® 647-labeled Kinase Tracer (an ATP-competitive ligand)
- (R)-Roscovitine-d7 (test inhibitor)
- Staurosporine (positive control inhibitor)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

- Reagent Preparation:
 - Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in kinase buffer at the desired final concentrations.
 - Prepare a 2X solution of the Kinase Tracer at the pre-determined optimal concentration.



- Prepare a serial dilution of (R)-Roscovitine-d7 in DMSO, and then dilute further in kinase buffer to create 2X working solutions.
- Prepare a 2X solution of staurosporine as a positive control for inhibition.

Assay Plate Setup:

- \circ Add 5 μ L of the serially diluted **(R)-Roscovitine-d7** or control solutions to the wells of the 384-well plate.
- Add 5 μL of the 2X kinase/antibody solution to all wells.
- $\circ~$ Initiate the binding reaction by adding 10 μL of the 2X Kinase Tracer solution to all wells. The final volume in each well will be 20 μL

Incubation:

 Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

Data Acquisition:

- Read the plate on a TR-FRET-compatible plate reader. Measure the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) following excitation (e.g., at 340 nm).
- o Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

Data Analysis:

- Plot the FRET ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
 represents the concentration of (R)-Roscovitine-d7 required to inhibit 50% of the tracer
 binding to the kinase.

Visualizing the Process and Pathway

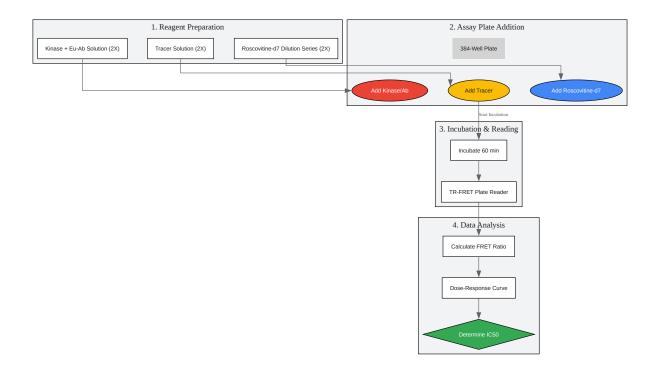




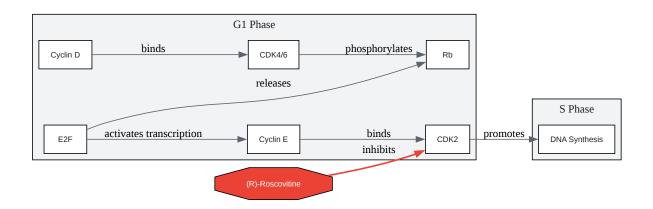


Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate the experimental workflow and a key signaling pathway affected by (R)-Roscovitine.









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